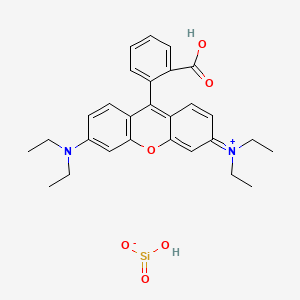
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate: is a complex organic compound with a unique structure that includes a xanthylium core substituted with carboxyphenyl and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate typically involves multiple steps, starting with the preparation of the xanthylium core. The core is then functionalized with carboxyphenyl and diethylamino groups through a series of chemical reactions. Common reagents used in these reactions include diethylamine, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can convert the compound to a more reduced form, potentially affecting its electronic properties.
Substitution: The diethylamino groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different xanthylium derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate has several scientific research applications:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in biological imaging to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is exploited in various imaging techniques to visualize and study biological systems.
Comparison with Similar Compounds
Similar Compounds
Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino)-: Another xanthylium derivative with similar fluorescent properties.
Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, hydroxide, inner salt: A related compound with different functional groups and applications.
Uniqueness
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate is unique due to its specific substitution pattern, which imparts distinct optical and chemical properties. Its versatility in various scientific applications makes it a valuable compound for research and industrial use.
Properties
CAS No. |
97192-00-2 |
|---|---|
Molecular Formula |
C28H32N2O6Si |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydroxy-oxido-oxosilane |
InChI |
InChI=1S/C28H30N2O3.HO3Si/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-4(2)3/h9-18H,5-8H2,1-4H3;1H/q;-1/p+1 |
InChI Key |
PGDPXMLISVRGQW-UHFFFAOYSA-O |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Si](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















